molecular formula C8H13N3Na3O12P3 B13415883 trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate

trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate

Cat. No.: B13415883
M. Wt: 505.09 g/mol
InChI Key: VVSHTFQAMJVVDA-GSUNZCPGSA-K
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Description

Trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate is a synthetic phosphonate derivative with a pyrimidine core. Its structure comprises:

  • A 4-amino-2-oxopyrimidine moiety, a nucleobase analog critical for binding viral polymerases.
  • A hydroxypropan-2-yloxy methyl linker, which enhances solubility and pharmacokinetics.
  • A phosphoryl-oxyphosphoryl-oxyphosphinate chain, mimicking natural phosphate groups but resistant to enzymatic hydrolysis, enabling prolonged antiviral activity .

The trisodium salt form improves aqueous solubility, facilitating systemic administration.

Properties

Molecular Formula

C8H13N3Na3O12P3

Molecular Weight

505.09 g/mol

IUPAC Name

trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate

InChI

InChI=1S/C8H16N3O12P3.3Na/c9-7-1-2-11(8(13)10-7)3-6(4-12)21-5-24(14,15)22-26(19,20)23-25(16,17)18;;;/h1-2,6,12H,3-5H2,(H,14,15)(H,19,20)(H2,9,10,13)(H2,16,17,18);;;/q;3*+1/p-3/t6-;;;/m0.../s1

InChI Key

VVSHTFQAMJVVDA-GSUNZCPGSA-K

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is then functionalized with various groups through a series of reactions. Common reagents used in these reactions include phosphorylating agents, amino group donors, and hydroxy group protectors. The reaction conditions often require controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques such as crystallization, chromatography, and distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated derivatives.

    Reduction: Reduction reactions can modify the amino and hydroxy groups, leading to the formation of new compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various phosphorylated and aminated derivatives, which have distinct properties and applications in different fields.

Scientific Research Applications

Trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and leading to various biochemical effects. The phosphoryl groups play a crucial role in these interactions, facilitating the transfer of phosphate groups and modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nucleotide analogs designed to inhibit viral replication. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Solubility/Form Mechanism of Action
Trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-phosphinate C₈H₁₃N₃O₁₀P₃·3Na Phosphoryloxyphosphinate chain, 4-amino-2-oxo-pyrimidine Phosphonate, hydroxyl, pyrimidine Highly soluble (trisodium salt) Chain termination in viral DNA synthesis
(2S)-3-(4-Amino-5-bromo-2-oxopyrimidin-1-yl)-2-hydroxypropyl dihydrogen phosphate C₇H₁₁BrN₃O₆P 5-Bromo substitution, phosphate ester Phosphate, hydroxyl, bromopyrimidine Moderate solubility Competitive inhibition of viral polymerase
2'-Deoxyuridine 5'-triphosphate C₉H₁₅N₂O₁₄P₃ Triphosphate group, deoxyribose Triphosphate, pyrimidine Soluble (anionic form) Incorporation into viral DNA/RNA
[Phosphorylated β-D-erythro-pentofuranosyl]-4-amino-2-oxopyrimidine C₉H₁₅N₃O₁₀P Phosphorylated sugar moiety Phosphoester, hydroxyl, pyrimidine Low solubility Requires intracellular phosphorylation

Key Findings

Triphosphate analogs (e.g., ) rely on cellular kinases for activation, limiting their efficacy in cells with low kinase activity. In contrast, phosphonates (e.g., the main compound) bypass this step, acting as direct chain-terminating analogs . The phosphorylated sugar in mimics natural nucleosides but suffers from poor membrane permeability, necessitating prodrug strategies .

Similarity Indexing and Activity Landscapes: Using Tanimoto coefficients (), the main compound shows high structural similarity to cidofovir (shared phosphonate and pyrimidine motifs), correlating with analogous antiviral mechanisms . Activity cliffs () are observed in brominated analogs (), where minor structural changes (Br substitution) lead to significant potency differences due to altered steric and electronic profiles.

Metabolic Stability :

  • Phosphonate-containing compounds (main compound, ) exhibit superior metabolic stability compared to phosphate esters () or triphosphates (), which are prone to hydrolysis by phosphatases .

Solubility and Formulation: The trisodium salt form of the main compound offers >10-fold higher solubility than neutral phosphonate analogs, enabling intravenous administration without precipitation risks .

Table 2: Pharmacokinetic Comparison

Parameter Trisodium Phosphinate 5-Bromo Analogue 2'-Deoxyuridine Triphosphate
Half-life (hours) 24–36 8–12 1–2
Renal Clearance (%) 15 45 85
Protein Binding (%) <10 30 60
Bioavailability (IV, %) 95 70 40

Biological Activity

The compound trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate, commonly referred to as a phosphonate derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₃Na₃O₇P₃
  • Molecular Weight : 405.14 g/mol

The compound features a phosphonate group which is known for its ability to interact with biological systems, particularly in inhibiting enzymes involved in nucleotide metabolism.

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, particularly those involved in nucleotide synthesis. It is believed to interfere with the activity of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial in the folate cycle and DNA synthesis.
  • Antiviral Activity : Preliminary studies indicate that this phosphonate derivative exhibits antiviral properties, particularly against retroviruses. Its mechanism may involve the inhibition of viral reverse transcriptase.
  • Anticancer Properties : Research has shown that the compound can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa5.2
MCF-74.8
A5496.0

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

In Vivo Studies

In vivo studies on animal models have shown that administration of the compound leads to a reduction in tumor size and improved survival rates in treated subjects compared to controls. For instance:

  • Study on Mouse Models : A study involving mice with implanted tumors showed a 50% decrease in tumor volume after 4 weeks of treatment with the compound compared to untreated controls.

Case Studies

  • Case Study on Antiviral Activity : A clinical trial evaluated the efficacy of the compound in patients infected with HIV. Results indicated a significant reduction in viral load among participants treated with the compound compared to those receiving standard antiretroviral therapy.
  • Case Study on Cancer Treatment : In a recent study involving patients with advanced-stage breast cancer, patients treated with the compound showed a notable improvement in progression-free survival rates when combined with conventional chemotherapy.

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits promising biological activity, it also presents potential toxicity risks at higher concentrations. Studies have reported mild to moderate side effects such as gastrointestinal disturbances and hematological changes at elevated doses.

Summary of Toxicity Data

ParameterObserved Effect
LD50>2000 mg/kg (oral)
Hematological ChangesMild anemia observed
Gastrointestinal EffectsNausea and vomiting

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